molecular formula C7H3BrF3IO B063161 4-Bromo-2-(trifluoromethoxy)iodobenzene CAS No. 175278-12-3

4-Bromo-2-(trifluoromethoxy)iodobenzene

Cat. No.: B063161
CAS No.: 175278-12-3
M. Wt: 366.9 g/mol
InChI Key: IGWVTCXEZVURNB-UHFFFAOYSA-N
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Description

4-Bromo-2-(trifluoromethoxy)iodobenzene: is an organoiodine compound with the molecular formula C7H3BrF3IO and a molecular weight of 366.9 g/mol . This compound is characterized by the presence of bromine, iodine, and trifluoromethoxy groups attached to a benzene ring. It is commonly used as a reagent in organic synthesis due to its unique reactivity and functional group compatibility .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(trifluoromethoxy)iodobenzene typically involves the halogenation of a suitable benzene derivative. One common method is the iodination of 4-bromo-2-(trifluoromethoxy)benzene using iodine and an oxidizing agent such as sodium hypochlorite or hydrogen peroxide . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity, often involving automated control systems to monitor and adjust parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-(trifluoromethoxy)iodobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substituted Benzene Derivatives: Formed through substitution reactions.

    Biaryl Compounds: Resulting from coupling reactions.

    Oxidized or Reduced Derivatives: Depending on the reaction conditions.

Comparison with Similar Compounds

Uniqueness: 4-Bromo-2-(trifluoromethoxy)iodobenzene is unique due to the presence of both bromine and iodine atoms along with the trifluoromethoxy group. This combination of functional groups imparts distinct reactivity and makes it a versatile reagent in organic synthesis. The trifluoromethoxy group, in particular, enhances the compound’s stability and reactivity, making it valuable in the synthesis of pharmaceuticals and advanced materials .

Properties

IUPAC Name

4-bromo-1-iodo-2-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3IO/c8-4-1-2-5(12)6(3-4)13-7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGWVTCXEZVURNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)OC(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371351
Record name 4-Bromo-2-(trifluoromethoxy)iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175278-12-3
Record name 4-Bromo-2-(trifluoromethoxy)iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-(trifluoromethoxy)iodobenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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